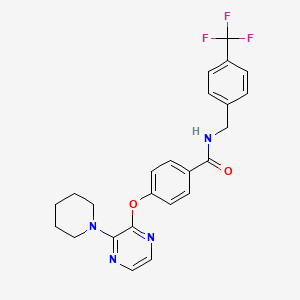
4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide is a useful research compound. Its molecular formula is C24H23F3N4O2 and its molecular weight is 456.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H26F3N3O, with a molecular weight of 447.49 g/mol. The structure features a benzamide core , a trifluoromethyl group , and a piperidinyl-pyrazinyl substituent , which contribute to its unique properties and biological activity.
Synthesis
The synthesis typically involves several steps:
- Formation of the Pyrazine Ring : Condensation of appropriate diamines with diketones under acidic conditions.
- Attachment of the Piperidine Group : Nucleophilic substitution reactions with piperidine.
- Formation of the Benzamide Core : Reaction of 4-trifluoromethylbenzylamine with benzoyl chloride under basic conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing critical signaling pathways for cell proliferation and survival.
Antimicrobial Activity
Research has shown that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds in related studies demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Anticancer Potential
In vitro studies have indicated that the compound could inhibit cancer cell proliferation. For example, a related benzamide derivative exhibited anti-proliferative effects on various cancer cell lines, with IC50 values ranging from 7.9 to 92 μM .
Case Studies
- Anti-Tubercular Activity : A study focused on substituted benzamide derivatives showed promising results against Mycobacterium tuberculosis, highlighting the potential of similar compounds in treating tuberculosis .
- Cytotoxicity Assessment : In evaluating cytotoxicity on human embryonic kidney cells (HEK-293), compounds were found to be non-toxic at effective concentrations, indicating their safety profile for further development .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C24H26F3N3O |
| Molecular Weight | 447.49 g/mol |
| IC50 (Antimicrobial) | 1.35 - 2.18 μM |
| IC50 (Cancer Cell Lines) | 7.9 - 92 μM |
| Toxicity (HEK-293 Cells) | Non-toxic at effective doses |
Propiedades
IUPAC Name |
4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)19-8-4-17(5-9-19)16-30-22(32)18-6-10-20(11-7-18)33-23-21(28-12-13-29-23)31-14-2-1-3-15-31/h4-13H,1-3,14-16H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVIXEPKSMBGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













